molecular formula C12H11NO2 B12868589 1-(4-(4-Aminophenyl)furan-2-yl)ethanone

1-(4-(4-Aminophenyl)furan-2-yl)ethanone

Cat. No.: B12868589
M. Wt: 201.22 g/mol
InChI Key: IFVSHNBIVVSRCH-UHFFFAOYSA-N
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Description

1-(4-(4-Aminophenyl)furan-2-yl)ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with an aminophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroacetophenone and furan-2-carbaldehyde.

    Reduction: The nitro group of 4-nitroacetophenone is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Condensation: The resulting 4-aminophenylacetone is then condensed with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Aminophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(4-Aminophenyl)furan-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers study its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: A furan derivative with a similar structure but lacking the aminophenyl group.

    4-Aminophenylacetone: Similar to the starting material used in the synthesis but without the furan ring.

Uniqueness

1-(4-(4-Aminophenyl)furan-2-yl)ethanone is unique due to the presence of both the furan ring and the aminophenyl group, which confer distinct chemical and biological properties

Biological Activity

1-(4-(4-Aminophenyl)furan-2-yl)ethanone, a compound belonging to the class of furan derivatives, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-aminoacetophenone with furan derivatives under specific conditions. Various methods have been employed, including conventional heating and ultrasonic-assisted synthesis, which enhances yield and purity. For instance, a study demonstrated the successful synthesis using ultrasound irradiation in acetic acid, yielding a product with a melting point of 158-159 °C and a high purity level .

Anticancer Properties

This compound has shown promising anticancer activity in several studies. Notably, it exhibited significant cytotoxic effects against various cancer cell lines:

  • Breast Cancer (MCF7) : IC50 values ranged from 18.8 µM to 29.3 µM, indicating moderate efficacy .
  • Leukemia Cell Lines : The compound demonstrated potent activity against leukemia cell lines such as HL60 and K562 with IC50 values reported as low as 0.94 µM for certain analogues .

The biological activity of this compound is primarily attributed to its structure, which allows it to interact with specific cellular targets. The presence of the furan ring and the amino group enhances its reactivity and binding affinity to target proteins involved in cancer progression.

Inhibition Studies

In addition to anticancer properties, research has also focused on the compound's ability to inhibit enzymes linked to skin pigmentation disorders:

  • Tyrosinase Inhibition : The compound was evaluated for its tyrosinase inhibitory activity, crucial for controlling melanin production. Results indicated that derivatives containing similar structures displayed significant inhibition compared to standard inhibitors like kojic acid. For instance, one derivative exhibited an IC50 value of 0.0433 µM against monophenolase activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research indicates that modifications on the phenyl ring significantly impact biological activity:

Modification IC50 (µM) Activity
Unmodified>20Low activity
Hydroxy group added0.0433High tyrosinase inhibition
Methoxy group added13.61Moderate inhibition

These findings suggest that specific functional groups can enhance or diminish the biological activity of the compound.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Anticancer Activity : A study reported that this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
  • Tyrosinase Inhibition : Another investigation highlighted its potential in treating hyperpigmentation disorders by effectively inhibiting tyrosinase, thus reducing melanin synthesis in vitro .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-[4-(4-aminophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H11NO2/c1-8(14)12-6-10(7-15-12)9-2-4-11(13)5-3-9/h2-7H,13H2,1H3

InChI Key

IFVSHNBIVVSRCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CO1)C2=CC=C(C=C2)N

Origin of Product

United States

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